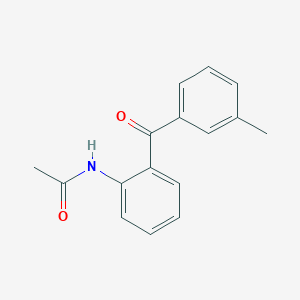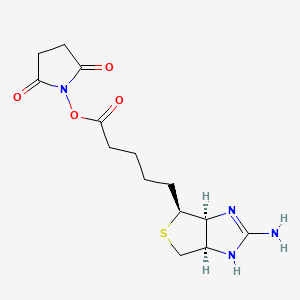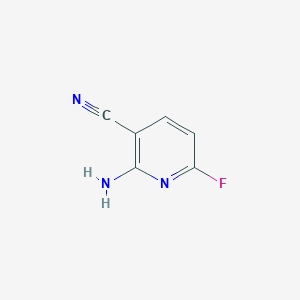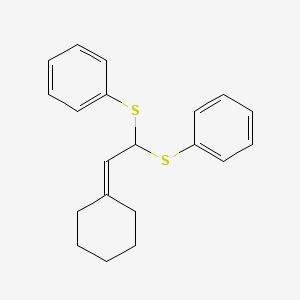![molecular formula C19H21N B14136818 2'-Phenyl-1',2'-dihydrospiro[cyclohexane-1,3'-indole] CAS No. 97961-95-0](/img/structure/B14136818.png)
2'-Phenyl-1',2'-dihydrospiro[cyclohexane-1,3'-indole]
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2’-Phenyl-1’,2’-dihydrospiro[cyclohexane-1,3’-indole] is a spirocyclic compound that features a unique structure where a cyclohexane ring is fused to an indole moiety through a spiro carbon. This compound is part of a broader class of spiroindoles, which are known for their significant biological and pharmacological activities .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2’-Phenyl-1’,2’-dihydrospiro[cyclohexane-1,3’-indole] typically involves the reaction of cyclohexanone with phenylhydrazine under acidic conditions to form the corresponding hydrazone. This intermediate then undergoes a Fischer indole synthesis to yield the spirocyclic indole . The reaction is usually carried out under reflux in methanol with methanesulfonic acid as a catalyst .
Industrial Production Methods
This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and safety .
Analyse Chemischer Reaktionen
Types of Reactions
2’-Phenyl-1’,2’-dihydrospiro[cyclohexane-1,3’-indole] can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form oxindole derivatives.
Reduction: The compound can be reduced to form dihydroindole derivatives.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring of the indole moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often use reagents like halogens or nitro compounds under acidic or basic conditions.
Major Products
Oxidation: Oxindole derivatives.
Reduction: Dihydroindole derivatives.
Substitution: Halogenated or nitro-substituted indole derivatives.
Wissenschaftliche Forschungsanwendungen
2’-Phenyl-1’,2’-dihydrospiro[cyclohexane-1,3’-indole] has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex spirocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes
Wirkmechanismus
The mechanism by which 2’-Phenyl-1’,2’-dihydrospiro[cyclohexane-1,3’-indole] exerts its effects is primarily through its interaction with biological targets such as enzymes and receptors. The spirocyclic structure allows it to fit into specific binding sites, thereby modulating the activity of these targets. This can lead to various biological effects, including inhibition of enzyme activity or alteration of receptor signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Spirooxindoles: Compounds with a spirocyclic oxindole structure.
Spirobenzofurans: Compounds with a spirocyclic benzofuran structure.
Spirobenzopyrans: Compounds with a spirocyclic benzopyran structure
Uniqueness
2’-Phenyl-1’,2’-dihydrospiro[cyclohexane-1,3’-indole] is unique due to its specific spirocyclic structure, which imparts distinct physicochemical properties such as enhanced stability and specific biological activity. This makes it a valuable compound for various applications in research and industry .
Eigenschaften
CAS-Nummer |
97961-95-0 |
|---|---|
Molekularformel |
C19H21N |
Molekulargewicht |
263.4 g/mol |
IUPAC-Name |
2-phenylspiro[1,2-dihydroindole-3,1'-cyclohexane] |
InChI |
InChI=1S/C19H21N/c1-3-9-15(10-4-1)18-19(13-7-2-8-14-19)16-11-5-6-12-17(16)20-18/h1,3-6,9-12,18,20H,2,7-8,13-14H2 |
InChI-Schlüssel |
HOJHWVXYCZXHLH-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC2(CC1)C(NC3=CC=CC=C23)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


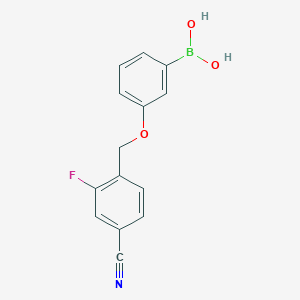


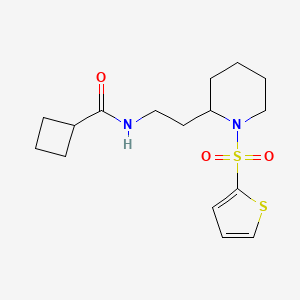
![4-Amino-2-{[(4-methylphenyl)sulfanyl]methyl}phenol](/img/structure/B14136762.png)
![Boronic acid, [3-[[[(1-methylethyl)amino]carbonyl]amino]phenyl]-](/img/structure/B14136773.png)

